6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
Description
Properties
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYGOLFJDGWZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CO2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Synthetic Transformations Involving 6,7 Dimethyl 2,3 Dihydrobenzofuran 3 Amine Scaffolds
Detailed Reaction Pathway Investigations
The construction of the 2,3-dihydrobenzofuran (B1216630) ring system can be achieved through a variety of synthetic transformations, each characterized by distinct mechanistic pathways. These pathways often involve sophisticated catalytic cycles and the formation of reactive intermediates.
Transition metal-catalyzed C–H activation has emerged as a powerful strategy for constructing dihydrobenzofuran skeletons. nih.govrsc.org This approach allows for the direct functionalization of C–H bonds, offering an atom-economical alternative to traditional cross-coupling reactions.
Rhodium(III)-catalyzed reactions, for example, can proceed via a C–H activation and migratory insertion pathway. rsc.org The catalytic cycle may begin with the cleavage of a C–H bond on a phenolic substrate, assisted by the Rh catalyst, to form a metallacyclic intermediate. rsc.org This is followed by the insertion of an alkyne or a diene into the Rh-C bond. rsc.orgnih.govorganic-chemistry.org Subsequent steps, including further insertion or oxidative addition, lead to the formation of the dihydrobenzofuran ring. rsc.org Similarly, palladium-catalyzed protocols can achieve intramolecular coupling of alkyl phenyl ethers through sequential C(sp³)–H and C(sp²)–H bond activation to furnish the desired heterocyclic products. nih.gov
A proposed mechanistic pathway for a Rh-catalyzed synthesis involves:
C–H Activation: Reversible C–H/N–H bond cleavage of the starting material, assisted by the active Rh catalyst. rsc.org
Migratory Insertion: Insertion of a coupling partner, such as an alkyne, to form a new intermediate. rsc.orgnih.gov
Reductive Elimination: The final step to release the product and regenerate the catalyst. nih.gov
Reductive elimination is a fundamental step in many organometallic catalytic cycles, representing the bond-forming event that releases the final product from the metal center. youtube.com In the synthesis of dihydrobenzofuran scaffolds, this process is often the culmination of a sequence involving oxidative addition and migratory insertion or transmetalation. nih.gov
For instance, in palladium-catalyzed syntheses, a Pd(II) intermediate can undergo intramolecular insertion to form a new palladacycle. nih.gov This species then undergoes reductive elimination to form the crucial C-C or C-O bond of the dihydrobenzofuran ring, regenerating the active Pd(0) catalyst. nih.gov Copper-catalyzed reactions also feature this step; a putative Cu(III) intermediate, formed via oxidative insertion, can undergo reductive elimination to afford the dihydrobenzofuran product. nih.govnih.gov The ligands attached to the metal center must typically be cis- to one another for reductive elimination to occur. youtube.com
Key features of reductive elimination in dihydrobenzofuran synthesis:
Bond Formation: Creates a key C-O or C-C bond in the heterocyclic ring. nih.govnih.gov
Catalyst Regeneration: Reduces the metal's oxidation state (e.g., Pd(II) to Pd(0) or Cu(III) to Cu(I)), allowing it to re-enter the catalytic cycle. nih.govyoutube.com
Stereochemistry: The geometry of the metal complex is crucial, with cis-ligands being required for the reaction to proceed. youtube.com
Cycloaddition reactions provide a powerful and convergent method for assembling the five-membered ring of the dihydrobenzofuran core. rsc.org Both [3+2] and [4+1] cycloadditions have been successfully employed.
[3+2] Cycloaddition: This is a common pericyclic reaction for forming five-membered rings. rsc.org In the context of dihydrobenzofurans, photocatalytic oxidative [3+2] cycloadditions of phenols with olefins are a notable example. nih.gov The proposed mechanism involves the photoexcitation of a ruthenium catalyst, which then oxidizes a phenol (B47542) to its corresponding radical cation. nih.gov This can be further oxidized to a resonance-stabilized phenoxonium cation, which is then trapped by an electron-rich olefin to yield the dihydrobenzofuran cycloadduct. nih.gov Another strategy involves the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines. nih.gov This reaction is proposed to proceed via an initial intermolecular aza-Michael reaction, followed by an intramolecular Michael addition to construct the fused polycyclic framework. nih.gov
[4+1] Cycloaddition: Formal [4+1] cycloaddition reactions have also been developed. For instance, o-quinone methides can react with 1,2-dicarbonyls in a phosphorus(III)-mediated process to provide 2,3-dihydrobenzofurans. organic-chemistry.org Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides also yield dihydrobenzofuran derivatives. organic-chemistry.org
DFT calculations have been used to investigate the mechanisms of cycloaddition reactions, distinguishing between concerted and stepwise pathways that may involve diradical or zwitterionic intermediates. pku.edu.cn
Intramolecular cyclization, often initiated by a nucleophilic attack from a strategically placed functional group, is a cornerstone of dihydrobenzofuran synthesis. nih.gov A common pathway involves the cyclization of an ortho-substituted phenol where the substituent contains a leaving group or an unsaturated bond.
For example, a Brønsted acid-mediated synthesis transforms ortho-allyl phenols into 2,3-dihydrobenzofuran derivatives. The mechanism involves the activation of the phenolic oxygen by the acid, followed by a nucleophilic annulation onto the activated allyl group. nih.gov In another approach, a tandem cyclization reaction involving ortho-hydroxy α-aminosulfones and bromo-substituted electrophiles is used to synthesize aminobenzofuran derivatives. mdpi.comnih.gov A plausible mechanism for dearomative cycloadditions involves an intermolecular aza-Michael attack by an in situ-generated amine intermediate onto the C3-position of a 2-nitrobenzofuran. nih.gov This is followed by an intramolecular Michael addition, which completes the ring fusion. nih.gov
Mechanisms involving radical intermediates offer unique pathways to dihydrobenzofuran scaffolds. These reactions are often initiated by single-electron transfer (SET) processes, which can be induced photochemically or through redox-active catalysts. rsc.orgnih.gov
The biosynthesis of many dihydrobenzofuran-containing natural products is believed to proceed via phenoxyl radical intermediates. nih.gov This has inspired synthetic methods that leverage the equilibrium between quinone methide dimers and their persistent radicals. nih.gov This equilibrium can be disrupted by phenols that form transient phenoxyl radicals, leading to a cross-coupling event. The resulting intermediate rapidly cyclizes to form the dihydrobenzofuran ring. nih.gov
In photocatalytic syntheses, oxidation of a phenol can generate a radical cation, which is a key intermediate in the subsequent cycloaddition. nih.govnih.gov Iron(III)-mediated cascade reactions can also proceed through radical pathways, where an alkyl radical undergoes a Michael addition with a naphthoquinone, followed by cyclization to yield naphthodihydrofurans. rsc.org
Intermediate Species Identification and Characterization
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. While many intermediates are too short-lived to be isolated, some have been successfully trapped and analyzed, providing direct evidence for proposed pathways.
In a copper-catalyzed C-H functionalization reaction, a diaryl-λ³-iodane intermediate was isolated and fully characterized. nih.gov The reaction of the substrate with an iodine(III) reagent in the absence of a copper catalyst allowed for the isolation of this key intermediate. nih.gov Its structure was confirmed by mass spectrometry and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR). nih.gov Subsequent treatment of the isolated iodonium (B1229267) salt with a copper catalyst resulted in rapid and quantitative cyclization to the dihydrobenzofuran product, confirming its role in the catalytic cycle. nih.gov
Other commonly proposed but often unisolated intermediates in dihydrobenzofuran synthesis include:
Metallacycles: Rhodium and palladium metallacycles are frequently invoked as key intermediates in C-H activation pathways. rsc.orgnih.gov
Zwitterionic Intermediates: These are proposed in some stepwise cycloaddition reactions. pku.edu.cnrochester.edu
Radical Cations: Identified as key species in photo-induced electron transfer reactions leading to cycloaddition. nih.govresearchgate.net
Phenoxonium Cations: Believed to be the active electrophile in certain oxidative [3+2] cycloadditions of phenols. nih.gov
Oxonium Ylides: Generated from the reaction of a metallacarbene with a carbonyl group, these can act as precursors in cyclization reactions. nih.gov
Interactive Data Table: Key Intermediates in Dihydrobenzofuran Synthesis
| Intermediate Type | Proposed Role | Method of Inference/Characterization | Relevant Reaction Type |
| Diaryl-λ³-iodane | Precursor to Cu(III) species | Isolation, MS, ¹H, ¹³C, ¹⁹F NMR nih.gov | Copper-Catalyzed C-H Arylation nih.gov |
| Palladacycle | Intermediate in C-H activation | Mechanistic proposal nih.gov | Palladium-Catalyzed Annulation nih.gov |
| Phenoxonium Cation | Electrophile in cycloaddition | Mechanistic proposal based on reactivity nih.gov | Photocatalytic [3+2] Cycloaddition nih.gov |
| Phenoxyl Radical | Coupling partner | Mechanistic proposal, biomimetic studies nih.gov | Radical Cross-Coupling/Cyclization nih.gov |
| Zwitterion | Intermediate in stepwise cycloaddition | DFT calculations, mechanistic proposal pku.edu.cnrochester.edu | [8+2] Cycloadditions, Carbene Insertions pku.edu.cnrochester.edu |
| Radical Cation | Intermediate in cycloaddition | Mechanistic proposal in PET reactions nih.govresearchgate.net | Photoinduced Electron Transfer nih.govresearchgate.net |
| Oxonium Ylide | Precursor to cyclization | Mechanistic proposal nih.gov | Copper-Catalyzed Reactions with Diazo Compounds nih.gov |
Kinetic Studies and Rate-Determining Steps
Detailed kinetic studies specifically investigating the synthetic transformations of 6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine are not extensively documented in publicly accessible scientific literature. However, insights can be drawn from analogous reactions involving the formation of the 2,3-dihydrobenzofuran scaffold. The synthesis of this core structure often involves intramolecular cyclization, and the kinetics of such reactions are highly dependent on the specific reaction pathway, catalysts, and substrates employed.
For many acid- or metal-catalyzed cyclizations that form the dihydrobenzofuran ring, the rate-determining step is often the initial activation of the substrate or a key bond-forming event. For instance, in transition metal-catalyzed reactions, such as those involving palladium or rhodium, the oxidative addition or the reductive elimination step can be rate-limiting.
A hypothetical reaction pathway for the formation of a substituted 2,3-dihydrobenzofuran-3-amine might involve the intramolecular cyclization of a suitably substituted o-aminophenol derivative. In such a case, the rate-determining step could be the nucleophilic attack of the phenolic oxygen onto an activated carbon center. The reaction kinetics would likely follow pseudo-first-order or second-order rate laws, depending on the specific mechanism and the concentration of the reactants and any catalysts.
Interactive Data Table: Hypothetical Kinetic Parameters for Analogous Dihydrobenzofuran Formation
Since specific data for this compound is unavailable, the following table presents hypothetical kinetic data for a related intramolecular cyclization reaction to form a dihydrobenzofuran ring, illustrating how such data would be presented.
| Experiment | [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (s⁻¹) |
| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |
| 3 | 0.1 | 0.02 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |
Computational Mechanistic Studies (refer to 6.2)
Specific computational mechanistic studies on synthetic transformations involving this compound are not readily found in the existing literature. However, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of related organic reactions. researchgate.net
For the synthesis of the 2,3-dihydrobenzofuran scaffold, DFT calculations can be employed to:
Model Reaction Pathways: Different potential reaction mechanisms can be modeled to determine the most energetically favorable route. This involves calculating the energies of reactants, intermediates, transition states, and products.
Identify Transition States: The geometry and energy of transition states can be calculated, providing insight into the structure of the activated complex and the activation energy of the reaction. This is crucial for understanding the rate-determining step.
Analyze Electronic and Steric Effects: The impact of substituents, such as the two methyl groups and the amine group in the target molecule, on the reaction mechanism and energetics can be systematically investigated. For example, calculations could quantify the electron-donating effect of the methyl groups and the steric hindrance they introduce. researchgate.net
A computational study on a plausible synthetic route to this compound would likely involve modeling the key bond-forming cyclization step. The calculated energy profile would reveal the activation barriers for each step, allowing for the identification of the rate-determining transition state. Natural Bond Orbital (NBO) analysis could also be used to understand the charge distribution and orbital interactions throughout the reaction.
Interactive Data Table: Hypothetical DFT Calculation Results for a Dihydrobenzofuran Ring Formation
The following table provides an example of the type of data that would be generated from a DFT study on a key cyclization step in the synthesis of a dihydrobenzofuran derivative. The energies are hypothetical and for illustrative purposes.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant Complex | B3LYP/6-31G(d) | 0.0 | C-O: 2.85 |
| Transition State | B3LYP/6-31G(d) | +18.5 | C-O: 2.10 |
| Product | B3LYP/6-31G(d) | -25.0 | C-O: 1.45 |
Stereochemical Aspects in the Synthesis and Reactivity of 6,7 Dimethyl 2,3 Dihydrobenzofuran 3 Amine
Asymmetric Synthesis Methodologies
The asymmetric synthesis of chiral 2,3-dihydrobenzofurans, including derivatives structurally related to 6,7-dimethyl-2,3-dihydrobenzofuran-3-amine, has been the focus of extensive research. sci-hub.senih.gov These methods aim to produce enantiomerically enriched products, which is crucial for pharmaceutical applications. rsc.org
Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of dihydrobenzofurans. sci-hub.se Various catalytic systems have been developed, often employing transition metals complexed with chiral ligands or purely organic catalysts.
Rhodium Catalysis : Rhodium-catalyzed reactions have proven effective for the asymmetric synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov For instance, a one-pot, stereodivergent dual catalysis approach using a rhodium catalyst has been developed to synthesize various stereoisomers of asymmetric 2,3-dihydrobenzofurans with excellent yields (up to 99%) and high enantiomeric and diastereomeric excess (up to 99% ee, 99:1 dr). nih.gov Another rhodium-catalyzed protocol allows for the assembly of asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans in good to excellent yields (53–99%) with remarkable diastereomeric and enantiomeric ratios (>20:1 dr, 68:32–98:2 er). nih.gov
Copper Catalysis : Copper complexes with chiral ligands, such as those based on a spirocyclic pyrrolidine (B122466) oxazoline (B21484) backbone, have been used in oxidative cross-coupling reactions to generate chiral dihydrobenzofuran precursors with high enantioselectivity (up to 99% ee). researchgate.net
Organocatalysis : Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts in asymmetric [3+2] cyclization reactions to construct the 2,3-dihydrobenzofuran framework. researchgate.net These reactions can proceed with high yields and excellent diastereo- and enantioselectivity (up to 99% yield, >95:5 dr, 96:4 er). nih.gov Chiral urea (B33335) catalysts have also been employed in formal [4+1] annulation reactions to afford chiral dihydrobenzofurans with good yields and moderate enantioselectivities. sci-hub.se
Below is a table summarizing various chiral catalysts and their performance in the synthesis of dihydrobenzofuran derivatives.
| Catalyst Type | Ligand/Catalyst | Reaction Type | Yield | Enantiomeric Excess (ee) / Ratio (er) | Diastereomeric Ratio (dr) |
| Rhodium | Chiral Diene Ligand | Dual Catalysis | Up to 99% | Up to 99% ee | Up to 99:1 |
| Rhodium | Chiral Carboxylate | C-H Insertion | 53-99% | 68:32-98:2 er | >20:1 |
| Copper | Spiro-Pyrrolidine Oxazoline | Oxidative Cross-Coupling | Up to 87% | Up to 99% ee | N/A |
| Organocatalyst | Chiral Phosphoric Acid | [3+2] Cyclization | Up to 99% | 96:4 er | >95:5 |
| Organocatalyst | Chiral Urea | [4+1] Annulation | 70-98% | Up to 89:11 er | N/A |
Substrate control is another key strategy for influencing the stereochemical outcome of a reaction. The inherent chirality of the substrate or the presence of specific functional groups can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. nih.gov
In the synthesis of polysubstituted dihydrobenzofurans, the steric and electronic properties of the substituents on the starting materials play a crucial role. For example, in the rhodium-catalyzed synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans, the nature of the fluoroalkyl group and other substituents on the aromatic ring can significantly impact the diastereomeric ratio. nih.gov Similarly, in organocatalyzed domino reactions, the structure of the starting dihydroxylated aromatics and chloronitroalkenes dictates the stereochemistry of the resulting bis-dihydrobenzofuran precursors. rsc.org
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. This method has been successfully applied to the synthesis of various chiral molecules.
For the synthesis of dihydrobenzofuran derivatives, chiral sulfonimine auxiliaries have been used to achieve asymmetric induction, with the absolute configurations and conformations of the products being unambiguously determined by X-ray diffraction analysis. researchgate.net Another approach involves the use of N-phosphonyl imines as chiral auxiliaries in a "Group-Assisted Purification (GAP)" synthesis. This method has been employed to produce functionalized 2,3-dihydrobenzofurans in good to high yields with excellent diastereoselectivity. researchgate.net
Chiral Resolution Techniques for Enantiomers
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture of enantiomers. mdpi.com This is a critical process in the pharmaceutical industry where often only one enantiomer of a drug is active or safe. mdpi.com
Common methods for chiral resolution include:
Formation of Diastereomeric Salts : The racemic amine can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.
Chiral Chromatography : This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analytical and preparative-scale resolution of enantiomers. rochester.edu
For instance, in the synthesis of a precursor to an antidiabetic drug, a mixture of stereoisomers was produced, and the desired enantiomer was isolated using chiral phase chromatography. rochester.edu
Enantiomeric and Diastereomeric Ratio Determination in Synthetic Products
Accurate determination of the enantiomeric and diastereomeric ratios of synthetic products is essential to evaluate the success of an asymmetric synthesis. rsc.org Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most common and reliable methods for determining enantiomeric excess (ee) and diastereomeric ratio (dr). rsc.org By using a chiral stationary phase, the different stereoisomers can be separated and quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers, allowing for the determination of their ratio. For diastereomers, standard NMR techniques are often sufficient to distinguish and quantify the different isomers due to their distinct chemical shifts and coupling constants.
Gas Chromatography (GC) : Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify volatile enantiomers and diastereomers.
The table below provides examples of reported stereochemical outcomes for the synthesis of various dihydrobenzofuran derivatives.
| Reaction Type | Catalyst/Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Ratio (er) |
| Rh-catalyzed Dual Catalysis | Chiral Diene Ligand | 99:1 | 99% ee |
| Rh-catalyzed C-H Insertion | Chiral Carboxylate | >20:1 | 68:32-98:2 er |
| Organocatalyzed Domino Reaction | Squaramide Catalyst | >99:1 | >99% ee |
| Asymmetric [3+2] Cyclization | Chiral Phosphoric Acid | >95:5 | 96:4 er |
| Asymmetric [4+1] Annulation | Chiral Urea Catalyst | N/A | up to 89:11 er |
Conformational Analysis of Chiral Dihydrobenzofuran Systems
The three-dimensional structure and conformational preferences of chiral dihydrobenzofuran systems are crucial for understanding their reactivity and biological activity. The dihydrofuran ring is not planar and can adopt various conformations, often described as envelope or twist forms.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational landscape of these molecules. researchgate.net These calculations can provide insights into the relative energies of different conformers and the energy barriers for their interconversion. X-ray crystallography provides definitive experimental evidence of the solid-state conformation of these molecules. researchgate.net
For example, in the asymmetric synthesis of functionalized dihydrobenzofurans using a chiral sulfonimine auxiliary, X-ray diffraction analysis was used to unambiguously determine the absolute configurations and conformations of the products. researchgate.net This information is vital for establishing structure-activity relationships and for designing new and more effective chiral catalysts and auxiliaries.
Derivatization and Functionalization Strategies for 6,7 Dimethyl 2,3 Dihydrobenzofuran 3 Amine and Its Analogues
Functional Group Interconversions of the Amine Moiety
The primary amine at the C-3 position is a versatile functional group that serves as a key handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfamoylation, as well as the formation of imines and amides. Furthermore, as a primary amine adjacent to a benzene (B151609) ring, it can undergo diazotization, opening pathways to a variety of other functional groups.
Acylation, Alkylation, and Sulfamoylation of the Amine
The nucleophilicity of the primary amine in 6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine allows for straightforward reactions with various electrophiles to form stable N-C, N-S, and N-P bonds.
Acylation is a common transformation typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction yields the corresponding N-acyl derivatives (amides). The choice of the acylating agent allows for the introduction of a wide range of functionalities, from simple alkyl chains to complex aromatic systems, thereby modifying the steric and electronic properties of the parent molecule.
Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished through nucleophilic substitution reactions with alkyl halides. Depending on the reaction conditions and stoichiometry, this can lead to the formation of secondary amines (N-alkylation), tertiary amines (N,N-dialkylation), or even quaternary ammonium (B1175870) salts.
Sulfamoylation involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, resulting in the formation of a sulfonamide. This functional group is a key component in many pharmaceutical compounds due to its chemical stability and ability to act as a hydrogen bond donor and acceptor. The synthesis of 3-aminofurans from N-sulfonyl-1,2,3-triazoles highlights the utility of the N-sulfonyl group in heterocyclic chemistry. researchgate.net
| Reaction Type | Reagent Class | Product Class |
| Acylation | Acid Halides, Anhydrides | N-Acyl Amides |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |
| Sulfamoylation | Sulfonyl Chlorides | Sulfonamides |
Formation of Imine and Amide Derivatives
Building upon acylation, the formation of amides is a principal strategy for derivatization. Friedel-Crafts acylation is a well-established method for preparing aryl-keto derivatives, and similar principles apply to N-acylation for amide synthesis. nih.gov In some synthetic routes, 3-alkyl- or 3-allenyl-2-amidobenzofurans are synthesized through electrophilic cyclization of ynamides, demonstrating the integration of the amide functionality within the benzofuran (B130515) scaffold. nih.gov
The primary amine can also react with aldehydes or ketones in a condensation reaction to form imine derivatives, also known as Schiff bases. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The formation of an imine from 2-acetyl benzofuran and 2-aminobenzothiazole (B30445) serves as a relevant example of this transformation on a related heterocyclic system. researchgate.net
| Derivative | Reactant | Reaction Type |
| Amide | Acyl Halide / Anhydride (B1165640) | Acylation / Nucleophilic Acyl Substitution |
| Imine | Aldehyde / Ketone | Condensation |
Diazotization and Subsequent Transformations
Diazotization is a process where a primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com While this reaction is a cornerstone for the functionalization of anilines, its application to this compound requires careful consideration. numberanalytics.commasterorganicchemistry.com
The amine group in this compound is benzylic rather than directly attached to the aromatic ring. Consequently, the resulting diazonium salt is expected to behave more like an unstable aliphatic diazonium salt than a stabilized aromatic one. organic-chemistry.orgnih.gov Upon formation, such salts typically decompose rapidly, even at low temperatures, with the loss of dinitrogen gas (N₂) to generate a carbocation at the C-3 position. nih.gov
This highly reactive carbocation intermediate can then undergo several transformations:
Substitution: The carbocation can be trapped by nucleophiles present in the reaction medium. For example, in an aqueous acidic solution, the hydroxyl group from water can attack the carbocation to form the corresponding alcohol, 6,7-Dimethyl-2,3-dihydrobenzofuran-3-ol.
Elimination: A proton can be lost from an adjacent carbon (C-2), leading to the formation of an alkene. In this case, elimination would result in the formation of the aromatic benzofuran, 6,7-dimethylbenzofuran.
Rearrangement: The carbocation could potentially undergo rearrangement to a more stable species, although this is less common in such systems.
In contrast to unstable aliphatic diazonium salts, stable aromatic diazonium salts are versatile intermediates for reactions like the Sandmeyer reaction (introducing -Cl, -Br, -CN) or the Schiemann reaction (introducing -F). organic-chemistry.orgmasterorganicchemistry.com However, these specific named reactions are generally not applicable to amines of this type due to the instability of the diazonium intermediate. google.commdpi.comresearchgate.net
| Reagents | Intermediate | Potential Products | Transformation Type |
| NaNO₂, HCl (aq) | Unstable Diazonium Salt → C-3 Carbocation | 6,7-Dimethyl-2,3-dihydrobenzofuran-3-ol | Substitution (Sₙ1-like) |
| NaNO₂, HCl (aq) | Unstable Diazonium Salt → C-3 Carbocation | 6,7-Dimethylbenzofuran | Elimination (E1-like) |
Modifications of the Dihydrofuran Ring
The dihydrofuran ring offers sites for functionalization, primarily at the C-2 position, and can also be subjected to reactions that alter the ring structure itself through expansion or contraction.
Substitution at the 2-Position
Introducing substituents at the C-2 position of the 2,3-dihydrobenzofuran (B1216630) core is a key strategy for creating structural diversity. cnr.it Various synthetic methods have been developed to achieve this, often involving transition-metal catalysis or the generation of reactive intermediates.
One prominent strategy involves the use of ortho-quinone methides (o-QMs) as intermediates. nih.govcnr.it These can be generated from precursors like o-hydroxybenzyl alcohols and then reacted with various nucleophiles or cycloaddition partners in a [4+1] annulation to construct the dihydrobenzofuran ring with a substituent at the C-2 position. nih.gov
Transition metal-catalyzed C-H functionalization offers a powerful and direct route. hw.ac.uknih.govemory.edu For instance, gold-catalyzed reactions of benzofuran substrates with aryl diazoesters can lead to C-2 alkylation products. acs.org Similarly, rhodium-catalyzed denitrogenative annulation has been used to construct 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives, which can be subsequently modified. nih.gov Sequential C-H functionalization, combining rhodium- and palladium-catalyzed steps, allows for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.govemory.edu
| Method | Key Intermediate / Catalyst | Type of Substitution |
| [4+1] Annulation | ortho-Quinone Methide | Various C-2 substituents |
| C-H Functionalization | Gold (Au) catalyst | C-2 Alkylation |
| C-H Functionalization | Rhodium (Rh) / Palladium (Pd) catalysts | C-2 Arylation/Alkylation |
Ring Expansion or Contraction Reactions
Altering the size of the heterocyclic ring provides access to novel scaffolds. While less common than functional group interconversions, both ring expansion and contraction reactions are synthetically valuable.
Ring Contraction can be a powerful method for synthesizing dihydrobenzofuran derivatives from larger heterocyclic systems. rsc.org For example, an unusual ring contraction of 3-amino-substituted dihydrobenzopyran derivatives to the corresponding dihydrobenzofuran isomers has been reported, mediated by a Lewis acid like boron tribromide (BBr₃). researchgate.net This transformation is thought to proceed through an aziridinium (B1262131) intermediate. Photomediated ring contractions of saturated heterocycles also represent a modern approach to constructing smaller ring systems. nih.gov
Ring Expansion can transform the five-membered dihydrofuran ring into a six-membered dihydropyran or other larger rings. For instance, the ring expansion of an oxindole (B195798) core has been used to transform dihydrobenzofuran spirooxindoles into benzofuroquinolinone scaffolds. acs.org Rearrangement reactions under reductive conditions have also been shown to lead to ring-expanded products like dihydromethanobenzodioxepines from benzofuran-2-one precursors. researchgate.net
| Transformation | Starting Material Type | Reagents / Conditions | Product Type |
| Ring Contraction | Dihydrobenzopyran | Lewis Acid (e.g., BBr₃) | Dihydrobenzofuran |
| Ring Expansion | Dihydrobenzofuran Spirooxindole | Lactam Ring Expansion | Benzofuroquinolinone |
Functionalization of the Benzene Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the ether oxygen and the two methyl groups at the C6 and C7 positions. The available sites for substitution are the C4 and C5 positions, and the regioselectivity of these reactions is governed by the directing influence of the existing substituents.
The combined influence of the activating groups on the aromatic ring dictates the outcome of electrophilic substitution reactions. The ether oxygen is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. Their collective effect strongly favors substitution at the C5 position, which is ortho to both the ether oxygen and the C6-methyl group. This reinforcing effect makes the C5 position the primary site of electrophilic attack. libretexts.orgyoutube.com
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. youtube.com Given the directing effects of the existing substituents, the reaction is expected to yield predominantly 6,7-dimethyl-5-nitro-2,3-dihydrobenzofuran-3-amine.
Bromination: Halogenation, specifically bromination, can be performed using reagents like bromine in acetic acid. Similar to nitration, the substitution is predicted to occur at the C5 position, yielding 5-bromo-6,7-dimethyl-2,3-dihydrobenzofuran-3-amine. researchgate.net In related benzoxazinone (B8607429) systems, monobromination occurs selectively, and further reaction can lead to di-substituted products if other activated positions are available. researchgate.net
Carboxylation: While direct Friedel-Crafts carboxylation can be challenging, the introduction of a carboxyl group is often achieved through alternative methods such as formylation followed by oxidation, or by lithiation and subsequent quenching with carbon dioxide (discussed in the next section).
The following table summarizes the predicted outcomes for electrophilic aromatic substitution on the target compound, based on established chemical principles. libretexts.org
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 6,7-Dimethyl-5-nitro-2,3-dihydrobenzofuran-3-amine |
| Bromination | Br₂ / CH₃COOH | 5-Bromo-6,7-dimethyl-2,3-dihydrobenzofuran-3-amine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-6,7-dimethyl-2,3-dihydrobenzofuran-3-amine |
For highly regioselective functionalization that may counter the inherent electronic preferences of the ring, Directed ortho-Metalation (DoM) is a powerful strategy. wikipedia.orguwindsor.ca This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to facilitate deprotonation at the adjacent ortho position. organic-chemistry.orgharvard.edu
In the context of this compound, the ether oxygen of the dihydrofuran ring can serve as a DMG. This directs the lithiation to the C5 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to install a new functional group with high precision. organic-chemistry.org While the prompt mentions the 7-position as an example, this position is blocked by a methyl group in the target molecule; the principle of DoM is therefore applied to the available C5 position.
The process involves treating the substrate with an alkyllithium base to form the C5-lithiated species, which is then quenched with an electrophile. uwindsor.ca This two-step, one-pot sequence provides access to a variety of 5-substituted derivatives that may be difficult to obtain through direct electrophilic substitution. beilstein-journals.org
| Electrophile | Reagent Example | Installed Functional Group at C5 |
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | R₂C=O | -CR₂(OH) (Tertiary alcohol) |
| Iodine | I₂ | -I (Iodide) |
| Alkyl Halides | R-X | -R (Alkyl group) |
| Silyl Halides | R₃SiCl | -SiR₃ (Silyl group) |
Synthesis of Spirocyclic Derivatives
The primary amine at the C3 position is a key functional handle for constructing spirocyclic systems, where two rings share a single carbon atom. bohrium.com Tandem or cascade reactions that form multiple bonds in a single operation provide an efficient route to these architecturally complex molecules. mdpi.comfigshare.com
One established strategy involves the reaction of 3-aminobenzofuran analogues with suitable electrophilic partners to trigger a sequence of bond formations leading to the spirocycle. mdpi.com For instance, the reaction of this compound with substrates like 2-bromo-1,3-indandione or substituted barbituric acid derivatives can initiate a cascade cyclization. This process would likely involve an initial nucleophilic attack by the amine, followed by an intramolecular cyclization to yield spiro-indanone or spiro-barbituric acid derivatives, respectively. mdpi.com
Another powerful method for constructing spiro-pyrrolidine systems is the [3+2] cycloaddition reaction involving azomethine ylides. nih.gov The amine of the target compound could be condensed with an aldehyde or ketone to form an imine, which can then be converted into an azomethine ylide. The subsequent cycloaddition with a dipolarophile, such as a maleimide (B117702) or an activated alkene, would generate a highly substituted spiro-pyrrolidine fused to the dihydrobenzofuran core. nih.gov
| Reaction Type | Reactant Partner(s) | Resulting Spirocyclic Core |
| Cascade Cyclization | 2-Bromo-1,3-indandione | Spiro-indanone |
| Cascade Cyclization | 5-Bromo-1,3-dimethylbarbituric acid | Spiro-barbituric acid |
| [3+2] Cycloaddition | Aldehyde + Dipolarophile (e.g., Maleimide) | Spiro-pyrrolidine |
| Tandem Annulation | β,γ-Unsaturated α-ketoester | Bi-spirocyclic pyrazolone/oxindole motifs |
Preparation of Polycyclic and Fused Systems Incorporating the Dihydrobenzofuran Core
Building upon the this compound framework to create larger polycyclic and fused-ring systems involves a variety of synthetic strategies, often leveraging transition-metal catalysis. nih.govresearchgate.netresearchgate.net These methods can create additional rings by forming new carbon-carbon or carbon-heteroatom bonds.
Intramolecular Cyclization: This strategy involves first attaching a tether to the molecule, typically at the C3-amine or on the aromatic ring, which contains a reactive group that can cyclize back onto the core structure. For example, the amine could be acylated with a halo-aroyl chloride. The resulting amide could then undergo an intramolecular palladium-catalyzed C-H activation or Heck-type reaction to form a new fused ring system. nih.govresearchgate.netnih.govuzh.ch
Annulation Reactions: Annulation involves the construction of a new ring onto an existing one. Palladium-catalyzed annulation reactions are particularly effective for creating arene-fused furan (B31954) heterocycles. nih.gov For example, a pre-functionalized dihydrobenzofuran (e.g., with a halide at C5) could undergo a Heck reaction with an alkene, followed by a subsequent cyclization to build a new carbocyclic or heterocyclic ring. researchgate.netresearchgate.net
C-H/C-H Biaryl Coupling: Modern synthetic methods allow for the direct coupling of two C-H bonds to form a C-C bond, offering a highly step-economic route to fused systems. mdpi.com If an aryl group were introduced at the C5 position of the dihydrobenzofuran ring (via DoM followed by a Suzuki coupling, for example), a subsequent intramolecular palladium-catalyzed oxidative C-H/C-H coupling could be employed to fuse the two aromatic rings, leading to a dibenzofuran-type polycyclic structure. mdpi.com
| Strategy | Key Reaction Type | Description | Potential Fused System |
| Intramolecular Cyclization | Heck Reaction | An alkene-tethered aryl halide cyclizes to form a new ring. researchgate.net | Fused carbocycles/heterocycles |
| Intramolecular Cyclization | Friedel-Crafts Acylation | An acyl group tethered to the molecule cyclizes onto the aromatic ring. | Fused quinolones |
| Annulation | [3+2] Annulation | Reaction with a diazo compound in the presence of a Rhodium catalyst. nih.gov | Fused polycyclic systems |
| C-H Activation | Oxidative C-H/C-H Coupling | Palladium-catalyzed coupling of two C-H bonds to form a biaryl linkage. mdpi.com | Dibenzo-fused heterocycles |
Theoretical and Computational Investigations of 6,7 Dimethyl 2,3 Dihydrobenzofuran 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound is characterized by the interplay of the dihydrobenzofuran ring system and the amine substituent. The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges are key descriptors of its reactivity.
Detailed analysis of the electronic properties can predict sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. Conversely, the aromatic ring, activated by the electron-donating effects of the ether oxygen and methyl groups, would also be prone to electrophilic substitution. The precise locations of these reactions are governed by the calculated electron densities on the constituent atoms.
Illustrative Data Table: Calculated Atomic Charges
| Atom | Mulliken Charge (e) |
| N (Amine) | -0.85 |
| C3 (Amine-bearing) | 0.15 |
| O1 (Ether) | -0.60 |
| C6 (Methyl-bearing) | -0.10 |
| C7 (Methyl-bearing) | -0.12 |
Note: This data is illustrative and based on typical values for similar functional groups in related molecules.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the primary sites for reaction with electrophiles. The LUMO, on the other hand, would be distributed over the aromatic system, indicating its susceptibility to react with nucleophiles under certain conditions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
Illustrative Data Table: Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 7.3 |
Note: This data is illustrative and based on typical values for similar organic molecules.
Computational Studies of Reaction Mechanisms
Computational chemistry provides invaluable tools for investigating the pathways and energetics of chemical reactions.
Transition State Localization and Energy Barrier Calculations
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, calculating the energy barriers for different possible pathways can help determine the most likely reaction mechanism.
Solvent Effects in Reaction Mechanisms
The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. For reactions of this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.
Advanced Spectroscopic and Spectrometric Approaches for Structural Characterization of 6,7 Dimethyl 2,3 Dihydrobenzofuran 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex molecules like 6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine require two-dimensional (2D) NMR experiments for complete structural assignment. researchgate.netresearchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, a COSY spectrum would reveal correlations between the protons on the dihydrofuran ring (H-2 and H-3) and between the lone aromatic proton (H-4 or H-5) and its neighbors if any were present.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.eduipb.pt It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton signal for H-2 would show a cross-peak to the carbon signal for C-2.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduipb.pt This is crucial for piecing together the molecular skeleton. For example, the protons of the methyl group at C-7 would show correlations to C-7 and the adjacent aromatic carbon C-6, confirming their position. Likewise, the H-3 proton would show correlations to aromatic carbons, solidifying the connection between the dihydrofuran ring and the benzene (B151609) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. diva-portal.orgharvard.edu NOESY is critical for determining stereochemistry and conformation. For example, it could show spatial proximity between the amine proton at C-3 and one of the protons at C-2.
The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound. Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|---|
| 2 | ~75 | ~4.5-4.8 (1H)~4.0-4.3 (1H) | dddd | C-3, C-3a | H-3 |
| 3 | ~55 | ~4.9-5.2 (1H) | t or dd | C-2, C-3a, C-4 | H-2, NH₂ |
| 3a | ~128 | - | - | - | - |
| 4 | ~120 | ~6.8 (1H) | d | C-3a, C-5, C-6 | H-5 |
| 5 | ~125 | ~6.9 (1H) | d | C-3a, C-4, C-7 | H-4, 6-CH₃ |
| 6 | ~135 | - | - | - | - |
| 7 | ~130 | - | - | - | - |
| 7a | ~158 | - | - | - | - |
| 6-CH₃ | ~15 | ~2.2 (3H) | s | C-5, C-6, C-7 | H-5, 7-CH₃ |
| 7-CH₃ | ~12 | ~2.1 (3H) | s | C-6, C-7, C-7a | 6-CH₃ |
For derivatives of this compound, particularly those with a substituent at the C-2 position, NMR is essential for determining the relative stereochemistry (cis vs. trans).
J-based analysis: The magnitude of the vicinal coupling constant (³JH2-H3) between the protons at C-2 and C-3 is highly dependent on the dihedral angle between them. It is well-established for 2,3-dihydrobenzofuran (B1216630) systems that the Jcis coupling constant is typically larger than the Jtrans coupling constant. researchgate.net For example, a measured coupling of ~8 Hz would suggest a cis relationship, while a smaller coupling of ~3 Hz would indicate a trans arrangement. researchgate.net
NOE analysis: The Nuclear Overhauser Effect (NOE) provides through-space distance information and can definitively confirm stereochemical assignments. diva-portal.org In a NOESY or 1D NOE experiment, irradiation of the H-3 proton in a cis isomer would produce a significant enhancement of the H-2 proton signal, indicating they are on the same face of the five-membered ring. ipb.pt Conversely, in a trans isomer, this correlation would be weak or absent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique elemental formula. For this compound (C₁₀H₁₃NO), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated. HRMS analysis would yield a measured mass extremely close to the theoretical value, confirming the elemental composition and ruling out other possibilities with the same nominal mass.
Table 2: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that can be used to identify the molecule and deduce its structure. For amines, a characteristic fragmentation is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org
For this compound, the major fragmentation pathways would include:
α-cleavage: Loss of the C₂H₂ part of the dihydrofuran ring from the molecular ion to form a stable iminium ion, which is often the base peak in the spectrum. A similar aminopropyl dihydrobenzofuran analog shows a characteristic base peak at m/z 44, corresponding to the [CH₃-CH=NH₂]⁺ fragment resulting from α-cleavage. researchgate.net
Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of an ammonia molecule (NH₃), resulting in a peak at [M-17].
Retro-Diels-Alder (RDA) type cleavage: The dihydrofuran ring can undergo cleavage, providing further structural information.
Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 162 | [C₁₀H₁₂N]⁺ | Loss of CH₃ radical |
| 148 | [C₉H₁₀N]⁺ | α-cleavage at C2-C3 bond |
| 134 | [C₉H₁₂O]⁺ | Loss of HCN from M⁺ |
Tandem Mass Spectrometry (MS/MS) is an even more powerful technique for structural analysis. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, isolated, and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This process provides unambiguous confirmation of fragmentation pathways and helps to distinguish between isomers that might produce similar initial mass spectra. nih.govpublons.com For complex derivatives, MS/MS can map out the connectivity of the molecule by systematically fragmenting it and analyzing the resulting pieces, providing a high degree of confidence in the final structural assignment. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a unique vibrational fingerprint can be obtained.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its key structural features: the amine group, the aromatic ring, the dihydrofuran moiety, and the methyl substituents. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on data from analogous structures and characteristic group frequencies.
Key functional groups and their expected vibrational frequencies include:
N-H stretching of the primary amine, typically appearing in the 3400-3250 cm⁻¹ region in IR spectra. This often presents as two distinct bands for a primary amine (symmetric and asymmetric stretching).
C-H stretching from the aromatic ring and the aliphatic dihydrofuran ring, as well as the methyl groups, are expected in the 3100-2850 cm⁻¹ range.
C=C stretching within the aromatic ring would give rise to bands in the 1600-1450 cm⁻¹ region.
N-H bending (scissoring) of the primary amine is anticipated around 1650-1580 cm⁻¹.
C-O-C stretching of the ether linkage in the dihydrofuran ring would produce a strong band, typically in the 1260-1000 cm⁻¹ region.
C-N stretching of the amine group is expected in the 1250-1020 cm⁻¹ range.
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. For instance, the C=C stretching vibrations of the benzene ring and the C-C backbone of the dihydrofuran ring would be expected to show strong signals in the Raman spectrum. Studies on related aminopropyl-dihydrobenzofuran isomers have demonstrated that Raman spectroscopy can effectively differentiate between positional isomers, suggesting it would be a valuable tool for distinguishing this compound from other isomers.
Table 1: Predicted Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (medium) | 3400-3250 (weak) |
| Primary Amine | N-H Bend (scissoring) | 1650-1580 (medium) | 1650-1580 (variable) |
| Aromatic Ring | C-H Stretch | 3100-3000 (variable) | 3100-3000 (strong) |
| Aromatic Ring | C=C Stretch | 1600-1450 (medium-strong) | 1600-1450 (strong) |
| Dihydrofuran/Methyl | C-H Stretch (aliphatic) | 3000-2850 (strong) | 3000-2850 (strong) |
| Dihydrofuran | C-O-C Stretch (ether) | 1260-1000 (strong) | 1260-1000 (weak) |
| Amine | C-N Stretch | 1250-1020 (medium) | 1250-1020 (weak) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the C3 position, X-ray crystallography would be invaluable for unequivocally assigning the R or S configuration of a given enantiomer.
While a crystal structure for this compound itself is not publicly available, analysis of related 2,3-dihydrobenzofuran derivatives in the Cambridge Structural Database provides insights into the expected molecular geometry. The 2,3-dihydrofuran (B140613) ring typically adopts a non-planar, envelope or twisted conformation. The substituents on the aromatic ring and the amine group at C3 will influence the precise conformation adopted in the solid state.
An X-ray crystallographic analysis would yield a detailed structural model, including the following key parameters:
Absolute Configuration: By using anomalous dispersion effects, typically with a suitable heavy atom present or by using specific wavelengths, the absolute configuration of the chiral center at C3 can be determined.
Conformation: The puckering of the dihydrofuran ring and the orientation of the amine and methyl groups can be precisely defined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding involving the amine group and other intermolecular forces, can be elucidated.
Table 2: Typical Bond Lengths and Angles for a 2,3-Dihydrobenzofuran Moiety Based on Related Structures
| Bond/Angle | Description | Typical Value |
| C(aromatic)-O | Aromatic carbon to ether oxygen bond length | ~1.37 Å |
| O-C(aliphatic) | Ether oxygen to aliphatic carbon bond length | ~1.44 Å |
| C(aliphatic)-C(aliphatic) | Dihydrofuran ring carbon-carbon bond length | ~1.52 Å |
| C(aromatic)-C(aromatic) | Benzene ring carbon-carbon bond length | ~1.39 Å |
| C(aromatic)-O-C(aliphatic) | Ether bond angle | ~108° |
| O-C(aliphatic)-C(aliphatic) | Angle within the dihydrofuran ring | ~105° |
Circular Dichroism (CD) Spectroscopy for Chirality Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the two enantiomers will produce mirror-image CD spectra. This makes CD spectroscopy an excellent tool for determining the enantiomeric purity and assigning the absolute configuration of a sample, often in conjunction with theoretical calculations.
The CD spectrum of this compound would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the substituted benzene ring and the amine group. The interaction of these chromophores, dictated by the three-dimensional structure of the molecule, will give rise to a characteristic CD spectrum.
The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. For example, the (3R)- and (3S)-enantiomers of this compound would be expected to exhibit CD spectra that are equal in magnitude but opposite in sign. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., the R configuration), the absolute configuration of the experimentally measured sample can be determined.
Structure Activity Relationship Sar Studies: Molecular Interactions and Target Engagement of Dihydrobenzofuran Amine Derivatives
Investigation of Molecular Features Influencing Ligand-Target Binding Affinity
The binding affinity of a ligand to its target is a primary determinant of its potency. Research into dihydrobenzofuran amine derivatives has identified several key molecular features that are crucial for molecular recognition and high-affinity binding.
The nature and position of substituents on the dihydrobenzofuran scaffold are critical in modulating binding affinity. SAR studies have demonstrated that even minor chemical alterations can lead to significant changes in biological activity by affecting how the molecule is recognized by its target. nih.gov
For instance, the addition of halogen atoms such as chlorine or bromine to the benzofuran (B130515) ring has been shown to increase cytotoxic activity in anticancer studies. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and a nucleophilic site on the target protein, thereby improving binding affinity. nih.govfsu.edu Similarly, the introduction of a carbamoyl (B1232498) group can markedly increase biological activity compared to an unsubstituted derivative. jst.go.jp
In a series of benzofuran derivatives evaluated for osteoblast differentiation, ionizable groups like amino and carboxyl functionalities were found to significantly reduce activity, suggesting they may be unsuitable for interaction with the target protein in that specific context. jst.go.jp Conversely, studies on other targets have shown that substituting a simple dimethylamine (B145610) group with larger, bulkier amine-containing structures, such as 4-piperidino-piperidine, can enhance cytotoxicity. nih.govresearchgate.net The electronic properties of substituents also play a vital role; electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be favorable in others, depending on the electronic environment of the binding pocket. jst.go.jpnih.gov
These findings underscore the importance of systematic modification of substituents to probe the steric and electronic requirements of the binding site, a key strategy in the optimization of lead compounds. nih.gov
Table 1: Effect of Substituents on the Biological Activity of Benzofuran Derivatives This table illustrates how different substituents on the benzofuran scaffold influence inhibitory activity against various cancer cell lines. Data is compiled from SAR studies on anticancer agents.
| Compound Series | Key Substituent Modification | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Benzofuran-2-carboxamides | N-phenethyl carboxamide with morpholinyl substitution | Significantly enhanced antiproliferative activity | Anticancer (MCF-7, A-549, etc.) | nih.gov |
| Halogenated Benzofurans | Addition of Br or Cl to the benzofuran ring | Increased cytotoxic activity | Anticancer (K562, HL60) | nih.govfsu.edu |
| Benzofuran-imidazole Hybrids | Addition of phenol (B47542) and chlorine groups | Improved anticancer activity due to more binding interactions | Anticancer (CTC50 scores) | nih.gov |
| Dihydrobenzofuran Neolignans | Presence of a hydroxyl group at C7 | Adds to pharmacophore interactions, improving antimitotic activity | Tubulin Polymerization Inhibition | nih.gov |
The three-dimensional shape, or conformation, of the dihydrobenzofuran core is a decisive factor in how the molecule fits into a binding site. nih.gov The relative rigidity of the fused ring system, combined with the specific stereochemistry at its chiral centers, dictates the spatial orientation of its functional groups.
Studies have highlighted that substituents can play a role in maintaining a specific conformation required for activity. For example, in a series of potent antimitotic agents, a substituent at the C-2 position was found to be crucial for maintaining a cis-conformation, which was essential for its potent activity. nih.gov This conformational bias ensures that the molecule presents the correct pharmacophoric features to the receptor in the optimal geometry for binding. nih.gov
Computational methods, such as computer-assisted conformational modeling, are often employed alongside medicinal chemistry design to evolve lead compounds. nih.gov These models help researchers visualize and predict how the conformation of the dihydrobenzofuran scaffold will influence its interactions with a target, guiding the synthesis of analogs with improved binding characteristics. Ligand binding can also induce conformational changes in the target receptor, a process that is sensitive to the ligand's own conformational state. nih.gov
The amine functionality is a common and critical feature in many biologically active dihydrobenzofuran derivatives, often serving as a key anchor point for binding. nih.govresearchgate.net Depending on the physiological pH and the local environment of the binding pocket, the amine group can be protonated, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate. researchgate.net
Beyond ionic bonds, the amine group is a potent hydrogen bond donor. mdpi.com These directional interactions with hydrogen bond acceptors on the receptor, such as the carbonyl oxygen of the peptide backbone or specific amino acid side chains, are crucial for both affinity and selectivity. nih.gov
Mechanistic Investigations of Ligand-Receptor Interactions (In Vitro Studies)
To move beyond SAR and understand the precise mechanisms of binding, researchers employ a variety of in vitro techniques. These studies provide quantitative data on the binding process and can reveal the specific molecular forces at play.
The interaction between a drug and its receptor can be characterized not just by its affinity (how tightly it binds) but also by its kinetics (how fast it binds and unbinds) and thermodynamics (the energetic driving forces of binding). imrpress.com
In vitro studies using techniques like fluorescence spectroscopy can quantify binding affinity by determining the dissociation constant (kD). In one study investigating the binding of benzofuran derivatives to bovine serum albumin (BSA), a model protein, fluorescence quenching was used to measure this interaction. nih.gov The results showed that different benzofuran structures exhibited distinct binding affinities, with kD values in the nanomolar range, indicating a strong interaction. nih.gov
Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) reveal the nature of the forces driving the binding event. A favorable enthalpic contribution often suggests the formation of strong hydrogen bonds or van der Waals interactions, while a favorable entropic contribution can result from the release of ordered water molecules from the binding site (the hydrophobic effect). researchgate.net These parameters can be determined experimentally and provide a deeper understanding of the binding mechanism than affinity constants alone. researchgate.net
Table 2: Binding Affinity of Benzofuran Derivatives with Bovine Serum Albumin (BSA) This table presents experimentally determined dissociation constants (kD) for the binding of two different benzofuran derivatives to BSA, as measured by fluorescence spectroscopy. A lower kD value indicates higher binding affinity.
| Compound | Structure Type | Dissociation Constant (kD) (nM) | Reference |
|---|---|---|---|
| BF1 | Benzomonofuran | 28.4 ± 10.1 | nih.gov |
| BDF1 | Benzodifuran | 142.4 ± 64.6 | nih.gov |
Identifying the specific amino acid residues within a receptor's binding pocket that interact with a ligand is crucial for understanding the basis of molecular recognition and for rational drug design. researchgate.netnih.gov Molecular docking and other computational simulation techniques are powerful tools for predicting these interactions. nih.govresearchgate.net
For example, in silico docking studies of 2,3-dihydrobenzofuran (B1216630) derivatives into the active sites of various proteins have helped to visualize their binding modes. researchgate.net These models can predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent contacts with specific residues. researchgate.net In studies of benzofuran derivatives binding to BSA, molecular docking predicted that a smaller benzomonofuran derivative (BF1) was preferentially housed in the interior of the protein structure, while a larger benzodifuran (BDF1) was predicted to bind to the albumin surface. nih.gov
Site-directed mutagenesis, where specific amino acids in the receptor are mutated, provides experimental validation for these computational models. fsu.edunih.gov By observing how the mutation of a particular residue affects ligand binding, researchers can confirm its importance in the interaction. This combined computational and experimental approach provides a detailed map of the binding site, highlighting the key residues that are indispensable for high-affinity binding and biological activity. researchgate.net
Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
The biological activity of dihydrobenzofuran amine derivatives is fundamentally governed by a triad (B1167595) of non-covalent interactions: hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These forces determine the molecule's binding affinity and specificity for its target receptor or enzyme.
Hydrogen Bonding: The 2,3-dihydrobenzofuran-3-amine moiety possesses key functional groups capable of forming hydrogen bonds, which are crucial for molecular recognition. nih.govlibretexts.org The primary amine group (-NH2) at the 3-position can act as a hydrogen bond donor, while the oxygen atom within the dihydrofuran ring and the nitrogen of the amine group can serve as hydrogen bond acceptors. libretexts.org These interactions with amino acid residues (such as aspartate, glutamine, or serine) in the binding pocket of a target protein are vital for stabilizing the ligand-receptor complex. acs.orgnih.gov The formation of intramolecular hydrogen bonds is also possible, which can lock the molecule into a more rigid conformation, potentially enhancing binding affinity and photoluminescence quantum yield. rsc.org Studies on various heterocyclic compounds confirm that nitrogen atoms often serve as better hydrogen bond acceptors than other heteroatoms like oxygen. researchgate.net
Electrostatic Interactions: Beyond specific hydrogen bonds, broader electrostatic interactions are critical drivers of biomolecular recognition and association. nih.govnih.gov The distribution of electron density across the 6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine molecule creates a specific electrostatic potential. This potential guides the molecule into the correct orientation within the binding site through long-range attractive or repulsive forces. nih.gov The proper treatment of electrostatics is crucial for accurately modeling these biochemical interactions and can be a deciding factor in discriminating between active and inactive compounds. nih.govrsc.orgresearchgate.net These interactions are highly dependent on the context of the dielectric environment within the binding pocket. nih.gov
| Interaction Type | Key Structural Features | Potential Interacting Partners in Biological Targets | Significance in Target Engagement |
|---|---|---|---|
| Hydrogen Bonding | Amine group (-NH2) at C3 position, Oxygen atom in the furan (B31954) ring | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine | Provides specificity and stabilizes the ligand-receptor complex |
| Hydrophobic Interactions | Dimethyl-substituted benzene (B151609) ring, Dihydrofuran ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Drives initial binding and contributes to affinity |
| Electrostatic Interactions | Overall molecular dipole and charge distribution | Charged or polar amino acid residues, backbone carbonyls/amides | Guides ligand orientation and contributes to binding energy |
Comparative SAR with Other Heterocyclic Systems
The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.gov Comparing its structure-activity relationship with other heterocyclic systems is essential for understanding its unique properties and for guiding the design of new therapeutic agents. This is often achieved through the strategy of bioisosteric replacement, where one functional group or scaffold is exchanged for another with similar physical or chemical properties to enhance desired biological or physical characteristics. cambridgemedchemconsulting.comdrughunter.comwikipedia.org
Bioisosteres for the dihydrobenzofuran core can include other fused heterocyclic systems like chromans, benzodioxanes, indoles, or quinazolinones. mdpi.comacs.org Each replacement alters the molecule's size, shape, electronics, and hydrogen bonding capacity, leading to changes in biological activity, selectivity, and pharmacokinetic properties. drughunter.comnih.gov For instance, replacing the dihydrobenzofuran ring with a chroman or 1,4-benzodioxane (B1196944) ring can impact hepatic drug metabolism differently. acs.org Similarly, fusing the core benzofuran structure with other privileged scaffolds like quinazolinone has been explored to create hybrid molecules with enhanced cytotoxic profiles against cancer cells. mdpi.com The goal of such replacements is often to maintain or improve target activity while optimizing properties like metabolic stability or reducing toxicity. nih.govrsc.org
| Heterocyclic System | Key Structural Differences from Dihydrobenzofuran | Potential Impact on SAR | Example Application Area |
|---|---|---|---|
| Chroman | Six-membered heterocyclic ring containing oxygen | Alters ring pucker, bond angles, and overall conformation | Antihyperlipidemic agents acs.org |
| 1,4-Benzodioxane | Six-membered heterocyclic ring with two oxygen atoms | Increases hydrogen bond acceptor potential, alters polarity | Antihyperlipidemic agents acs.org |
| Indole | Five-membered heterocyclic ring containing nitrogen | Introduces a hydrogen bond donor (N-H), alters electronic properties | Anticancer agents |
| Quinazolinone | Fused pyrimidine (B1678525) and benzene rings with a carbonyl group | Provides additional hydrogen bonding sites and potential for π-π stacking | Anticancer agents mdpi.com |
| Benzothiophene | Five-membered heterocyclic ring containing sulfur | Modifies size, lipophilicity, and metabolic profile | Various therapeutic targets |
Cheminformatics and QSAR Approaches in SAR Studies
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable computational tools for systematically analyzing the SAR of compound series like dihydrobenzofuran derivatives. nih.govnih.gov QSAR aims to build a mathematical relationship between the chemical structures of a set of compounds and their biological activities. researchgate.net
For dihydrobenzofuran derivatives, various QSAR models have been developed to predict activities such as antileishmanial or antifungal effects. nih.govnih.govresearchgate.net These studies utilize molecular descriptors that quantify different physicochemical properties of the molecules, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which relate to electrostatic and hydrogen bonding interactions.
Steric or spatial descriptors: (e.g., molecular volume, surface area, principal moments of inertia) which describe the size and shape of the molecule. researchgate.net
Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological descriptors: which describe the connectivity of atoms within the molecule.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D molecular fields (steric, electrostatic, hydrophobic) surrounding the aligned molecules. These models can generate intuitive 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models have proven superior to 2D-QSAR in explaining and predicting antileishmanial activity, revealing the key structural features required for potency. nih.gov Such models serve as powerful predictive tools to guide the synthesis of new, more potent analogs and prioritize experimental efforts. nih.gov
| Descriptor Class | Specific Descriptor Example | Property Quantified | Relevance to SAR |
|---|---|---|---|
| Electronic | Partial Atomic Charges | Distribution of electrons in the molecule | Models electrostatic and hydrogen bonding potential |
| Spatial | Principal Moment of Inertia (PMI) | Mass distribution and molecular shape | Reflects steric fit within the binding site researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule | Relates to hydrophobic interactions and membrane permeability |
| Thermodynamic | Molar Refractivity | Molecular volume and polarizability | Correlates with the volume of the molecule and dispersion forces |
| 3D-QSAR Field | Electrostatic Field Values | Electrostatic potential at specific grid points | Identifies regions favorable for positive or negative charges |
Conclusion and Future Research Directions
Summary of Key Research Advancements on 6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
Direct and extensive research specifically targeting this compound is limited in publicly accessible scientific literature. However, its existence is confirmed through chemical databases and suppliers, with distinct entries for its enantiomeric forms, (3R)- and (3S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine. nih.gov
Preliminary information suggests that this compound may possess noteworthy biological activity, particularly in the realm of neuropharmacology. It is postulated to interact with crucial neurotransmitter systems, potentially modulating serotonin (B10506) and dopamine (B1211576) receptors. smolecule.com Such interactions are hallmarks of compounds investigated for the treatment of neurological and psychiatric conditions like depression and anxiety. Furthermore, early studies have hinted at potential anti-inflammatory properties, broadening the scope of its possible therapeutic applications. smolecule.com The broader class of benzofuran (B130515) derivatives has been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, providing a fertile ground for speculating on the potential of this specific analog. nih.govnih.gov
Emerging Methodologies in Dihydrobenzofuran Amine Chemistry
The synthesis of the 2,3-dihydrobenzofuran (B1216630) core and the introduction of an amine functionality at the 3-position are central to the production of the target molecule. Recent years have witnessed the development of several innovative synthetic strategies for this class of compounds, moving beyond classical methods to more efficient and versatile approaches.
Transition metal-catalyzed reactions have become a cornerstone in the synthesis of dihydrobenzofuran scaffolds. nih.gov Palladium-catalyzed intramolecular cyclization reactions, for instance, have proven effective in constructing the fused ring system. organic-chemistry.org More recent advancements include direct C-H functionalization and oxidative Heck cyclizations, which offer more atom-economical routes to these heterocyclic systems. researchgate.net
For the crucial introduction of the amine group at the 3-position, various methodologies are being explored. A novel approach involves the synthesis of 2,3-dihydrobenzofuran-3-amines from readily available salicylic (B10762653) aldehydes, utilizing a trimethylsilyl (B98337) group as a traceless activating group. researchgate.net Additionally, catalyst-free, one-pot multicomponent reactions are emerging as a powerful tool for the efficient synthesis of functionalized benzofuran derivatives, which could potentially be adapted for the synthesis of 3-amino-dihydrobenzofurans.
Challenges and Opportunities in Stereocontrolled Synthesis
The amine-bearing carbon at the 3-position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((3R) and (3S)). As is often the case in pharmacology, these enantiomers can exhibit significantly different biological activities and metabolic profiles. Therefore, the ability to selectively synthesize one enantiomer over the other—a process known as stereocontrolled or asymmetric synthesis—is of paramount importance.
A significant challenge in the synthesis of chiral 3-amino-2,3-dihydrobenzofurans lies in controlling the stereochemistry during the formation of the C-N bond or the cyclization step. Several strategies have been developed to address this. Chiral catalysts, including those based on transition metals complexed with chiral ligands, can induce enantioselectivity in the cyclization process. Organocatalysis, which uses small chiral organic molecules to catalyze reactions, has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds.
Furthermore, diastereoselective approaches, where a new stereocenter is introduced in a molecule that already contains one, can also be employed. For instance, the diastereoselective amination of a chiral dihydrobenzofuran precursor could provide a route to enantiomerically enriched products. nih.gov The development of robust and scalable stereocontrolled syntheses for 3-amino-dihydrobenzofurans remains an active area of research, with significant opportunities for innovation.
Potential for Developing Advanced Chemical Probes or Reagents
Beyond its potential as a therapeutic agent, the this compound scaffold holds promise for the development of advanced chemical probes and reagents. Chemical probes are small molecules used to study and manipulate biological systems, and their development is crucial for understanding disease pathways and identifying new drug targets.
The dihydrobenzofuran core has been identified as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is often found in biologically active compounds. This makes it an attractive starting point for the design of chemical probes. For example, a dihydrobenzofuran derivative has been developed as a potent and selective chemical probe for BRD9, a protein implicated in certain types of cancer. mdpi.com This demonstrates the potential of the dihydrobenzofuran scaffold to be tailored for high-affinity and selective binding to specific biological targets.
The amine functionality at the 3-position of this compound provides a convenient handle for further chemical modification. This "handle" can be used to attach fluorescent tags, affinity labels, or other reporter groups, transforming the core molecule into a versatile tool for chemical biology research. For instance, it could be functionalized to create probes for imaging specific receptors in the brain or for identifying the binding partners of a particular enzyme. The development of such probes based on this specific dimethylated scaffold could provide valuable insights into various biological processes.
Q & A
Q. What in vitro/in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Prioritize models based on structural analogs:
- In vitro : Primary neuronal cultures for neurotoxicity/neuroprotection assays (e.g., glutamate-induced excitotoxicity).
- In vivo : Rodent models of depression (e.g., forced swim test) or neurodegeneration (e.g., MPTP-induced Parkinson’s), given the activity of related benzofuran-amines in monoaminergic systems . Include pharmacokinetic profiling (plasma/brain concentration ratios) to assess bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
